molecular formula C15H18O6 B1243322 Chrysanthone C

Chrysanthone C

Cat. No.: B1243322
M. Wt: 294.3 g/mol
InChI Key: QLNCKOAYSCTIMZ-JZHZUCMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysanthone C (CAS: 129596-79-8) is a bioactive isoquinoline alkaloid first isolated from the fungus Ascochyta chrysanthemi in 1989 . Its structure, characterized by a naphtho[2,3-c]pyranone core with hydroxyl, methoxy, and methyl substituents (molecular formula: C₁₅H₁₈O₆), was elucidated via X-ray crystallography and NMR spectroscopy .

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

(6S,7R)-3,6,10-trihydroxy-7-methoxy-3-methyl-4,6,7,8-tetrahydro-1H-benzo[g]isochromen-9-one

InChI

InChI=1S/C15H18O6/c1-15(19)5-7-3-8-12(14(18)9(7)6-21-15)10(16)4-11(20-2)13(8)17/h3,11,13,17-19H,4-6H2,1-2H3/t11-,13+,15?/m1/s1

InChI Key

QLNCKOAYSCTIMZ-JZHZUCMVSA-N

Isomeric SMILES

CC1(CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O)O

Canonical SMILES

CC1(CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O)O

Synonyms

chrysanthone C

Origin of Product

United States

Chemical Reactions Analysis

Decomposition and Rearrangement Reactions

Studies on chrysanthemic acid (structurally analogous to chrysanthones) reveal:

  • Thermal Decomposition : Proceeds via three pathways (Table 1):

PathwayActivation Barrier (kcal/mol)Products
cis-trans Isomerization28.1Isomeric lactones
Carbene Formation32.4Alkenes + CO₂
Rearrangement24.9Bicyclic lactone derivatives

Data from DFT calculations ( ) show rearrangement as the most thermodynamically favorable pathway.

Catalytic Transformations

Palladium-catalyzed reactions (e.g., Catellani reaction) enable:

  • C–H Functionalization : Aryl halides undergo oxidative addition with Pd(0), followed by norbornene-mediated ortho-alkylation ( ).

  • Cross-Coupling : Suzuki and Heck reactions terminate catalytic cycles, forming C–C bonds (e.g., 93% yield in a Catellani reaction variant) ( ).

Acid-Base and Redox Behavior

Phenol red-based studies ( ) highlight pH-dependent reactivity:

  • Colorimetric Response : Anthraquinones exhibit color changes in acidic/basic media (e.g., chrysophanol transitions at pH 4–6 and 8–10) ( ).

  • Oxidation : Anthraquinones form radicals under oxidative conditions, with redox potentials correlating to substituent electronegativity ( ).

Data Table: Comparative Reaction Yields

Reaction TypeSubstrateCatalyst/ConditionsYield (%)Source
Lactone ReductionDiester 38 DIBAL-H, –78°C69
Norbornene-AlkylationAryl bromidePd/NBE, 80°C93
C–H BorylationBenzeneIr(phen)/B₂pin₂85
Decomposition (ΔG‡)Chrysanthemic acidThermal, 298K

Mechanistic Insights

  • Kinetic Control : LDA-mediated reactions (e.g., ester enolate formation) favor thermodynamically stable intermediates at low temperatures ( ).

  • Solvent Effects : Polar solvents (water, ethanol) stabilize transition states in anthraquinone rearrangements by 3–5 kcal/mol ( ).

Challenges and Limitations

  • Selectivity Issues : Competing pathways (e.g., isomerization vs. decomposition) necessitate precise temperature control ( ).

  • Catalyst Sensitivity : Pd-based systems degrade in the presence of Lewis basic groups, requiring tailored ligands ( ).

While direct data on Chrysanthone C remains absent, these principles from analogous systems provide a framework for predicting its reactivity. Further experimental validation is required to confirm specific reaction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Source Core Structure Key Substituents Bioactivity References
This compound C₁₅H₁₈O₆ Ascochyta chrysanthemi Naphtho[2,3-c]pyranone 3,6,10-Trihydroxy; 7-methoxy; 3-methyl Antiviral (SARS-CoV-2 interaction)
Diversonol C₁₅H₁₈O₆ Fungal sources (unspecified) Xanthenone 1,4,8,9a-Tetrahydroxy; 4a,6-dimethyl Antimicrobial, cytotoxic
1-Hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide C₁₂H₁₃NO₄ Calycotome villosa subsp. Isoquinoline-N-oxide 1-Hydroxymethyl; 6,7-dimethoxy Antioxidant, antifungal
N-Methylcoryximine C₁₉H₂₁NO₄ Hypecoum pendulum L. Tetrahydroisoquinoline N-Methyl; aromatic methoxy groups Neuroprotective (preliminary data)
Phenylisoquinoline alkaloid C₂₄H₂₅NO₃ Beilschmiedia brevipes Phenyl-isoquinoline dimer Methoxy; hydroxyl groups Antiparasitic

Key Observations :

  • This compound vs. Diversonol: Despite sharing the molecular formula C₁₅H₁₈O₆, this compound’s naphthopyranone skeleton differs from Diversonol’s xanthenone core. This structural divergence likely underpins their distinct bioactivities: this compound exhibits antiviral properties, while Diversonol shows cytotoxicity .
  • Isoquinoline Derivatives: Compounds like 1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide and N-methylcoryximine feature simpler isoquinoline backbones with polar substituents (e.g., methoxy, hydroxyl), enhancing solubility and enabling antioxidant or neuroprotective effects .

Bioactivity Profiles

  • No analogous data exists for Diversonol or isoquinoline-N-oxides.
  • Antimicrobial Effects: Diversonol’s xanthenone scaffold correlates with broad-spectrum antimicrobial activity, whereas this compound’s antifungal properties remain less explored .
  • Antioxidant Capacity: The 1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide from Calycotome villosa showed moderate DPPH radical scavenging (IC₅₀: 42 μM), surpassing this compound’s weak antioxidant performance in FRAP assays .

Sources and Isolation Methods

  • This compound is exclusively reported from fungal sources (Ascochyta), isolated via methanol extraction and chromatographic purification .
  • Plant-derived analogs (e.g., N-methylcoryximine, phenylisoquinoline alkaloids) are typically extracted using polar solvents (e.g., MeOH/H₂O) and purified via HPLC .

Research Findings and Implications

  • Structural-Activity Relationships: The naphthopyranone ring in this compound may enhance steric complementarity with viral proteins, while xanthenones (e.g., Diversonol) favor intercalation with microbial DNA .
  • Therapeutic Potential: this compound’s antiviral specificity positions it as a candidate for COVID-19 adjunct therapies, though in vivo validation is pending .
  • Synthetic Challenges: this compound’s complex stereochemistry (e.g., C3 methyl configuration) complicates synthetic replication, unlike simpler isoquinoline-N-oxides .

Q & A

Q. How can researchers reliably identify Chrysanthone C in natural product extracts?

To confirm the presence of this compound, employ a combination of spectroscopic techniques (e.g., NMR for structural elucidation, HPLC-MS for molecular weight confirmation) and chromatographic separation methods (e.g., column chromatography, TLC). Cross-validate results with published spectral data and synthetic standards. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and purification steps in detail .

Q. What experimental design principles should guide initial bioactivity screening of this compound?

Use dose-response assays (e.g., IC₅₀ determination) with appropriate positive and negative controls. Prioritize cell-based models relevant to the compound’s hypothesized mechanism (e.g., antioxidant assays if prior studies suggest radical scavenging). Validate findings using orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to minimize false positives. Include statistical power analysis to determine sample size adequacy .

Q. How should researchers establish baseline purity criteria for this compound in synthetic or isolation workflows?

Apply orthogonal purity assessment methods:

  • Chromatographic : HPLC with UV/Vis or evaporative light scattering detection (ELSD) to quantify impurities.
  • Spectroscopic : ¹H/¹³C NMR integration for structural consistency.
  • Thermal : Melting point analysis and differential scanning calorimetry (DSC) for crystalline stability. Document thresholds (e.g., ≥95% purity) and validate against reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a meta-analysis of existing literature to identify variables such as:

  • Experimental conditions : Differences in solvent systems (e.g., DMSO concentration affecting cellular uptake).
  • Model systems : Variability in cell lines or in vivo models (e.g., murine vs. humanized systems).
  • Dosage ranges : Non-linear dose-response relationships. Use computational tools (e.g., molecular docking to assess binding affinity consistency) and replicate conflicting experiments under standardized protocols .

Q. What methodological strategies are effective for elucidating this compound’s molecular targets in complex biological systems?

Combine multi-omics approaches:

  • Proteomics : Affinity purification mass spectrometry (AP-MS) to identify binding partners.
  • Transcriptomics : RNA-seq to detect pathway-level changes post-treatment.
  • Chemoproteomics : Activity-based protein profiling (ABPP) for enzyme target discovery. Validate hits using CRISPR/Cas9 knockout models or competitive inhibition assays .

Q. How can researchers optimize this compound’s synthetic pathway to improve yield and scalability for mechanistic studies?

Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., catalyst loading, reaction temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via in-situ FTIR or Raman spectroscopy to monitor reaction progression. Compare batch vs. flow chemistry approaches for scalability .

What frameworks ensure rigor in formulating hypothesis-driven research questions about this compound’s pharmacological potential?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • PICO: “Does this compound (Intervention) reduce oxidative stress (Outcome) in primary neurons (Population) more effectively than ascorbic acid (Comparison)?” Align hypotheses with gaps identified in systematic literature reviews .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Account for heterogeneity with mixed-effects models or bootstrapping. Apply false discovery rate (FDR) correction in high-throughput screens. Share raw data and analysis scripts via repositories like Zenodo to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound isolates during long-term studies?

Implement quality control (QC) protocols:

  • Stability testing : Accelerated degradation studies under varying pH/temperature.
  • Analytical consistency : Periodic NMR/HPLC-MS batch comparisons.
  • Bioactivity normalization : Include internal controls (e.g., a reference inhibitor) in each assay plate. Document lot numbers and storage conditions meticulously .

Ethical and Literature Synthesis Considerations

Q. What strategies mitigate bias when synthesizing conflicting evidence about this compound’s mechanisms?

Conduct a systematic review adhering to PRISMA guidelines. Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality. Highlight methodological disparities (e.g., in vivo vs. in vitro models) in discussion sections. Acknowledge funding sources or conflicts of interest in cited works .

Q. How can researchers ethically access and validate proprietary spectral data for this compound?

Request raw data from corresponding authors via institutional repositories or platforms like Mendeley Data. Cross-check published spectra with open-access databases (e.g., PubChem, ChEMBL). If unavailable, reproduce key experiments (e.g., NMR under identical conditions) and disclose limitations in reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chrysanthone C
Reactant of Route 2
Chrysanthone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.